4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid
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Overview
Description
4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is an organic compound characterized by the presence of a hydroxyphenyl group attached to a butenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid typically involves the condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction to corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: Inhibition of pro-inflammatory enzymes and cytokines.
Anticancer Activity: Induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: Similar structure with a hydroxy group on the benzene ring.
4-Hydroxybenzoic Acid: Contains a hydroxy group at the para position relative to the carboxyl group.
Gentisic Acid: Has two hydroxy groups on the benzene ring.
Uniqueness
4-(2-Hydroxyphenyl)-2-oxobut-3-enoic acid is unique due to its extended conjugation and the presence of both hydroxy and oxo groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
145761-42-8 |
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Molecular Formula |
C10H8O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
(E)-4-(2-hydroxyphenyl)-2-oxobut-3-enoic acid |
InChI |
InChI=1S/C10H8O4/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-6,11H,(H,13,14)/b6-5+ |
InChI Key |
HMXOGGUFCBUALL-AATRIKPKSA-N |
SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C(=O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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